molecular formula C12H15NO3 B2733171 1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone CAS No. 1983170-57-5

1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone

Cat. No.: B2733171
CAS No.: 1983170-57-5
M. Wt: 221.256
InChI Key: PFRNBKPDEWSKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Hydroxy-6-morpholin-4-ylphenyl)ethanone” is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO3/c1-9(14)12-10(3-2-4-11(12)15)13-5-7-16-8-6-13/h2-4,15H,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 221.26 .

Scientific Research Applications

Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives

An efficient microwave-assisted one-step synthetic route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholin-4-yl derivatives, via a regioselective substitution reaction. This environmentally benign methodology provides a novel alternative to conventional methods for synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, characterized by FT-IR, NMR, mass spectrometry, and X-ray crystallography. The morpholine fragment in these compounds adopts a chair conformation with strong intramolecular hydrogen bonding, offering potential for various scientific research applications (Aljohani et al., 2019).

DNA-Dependent Protein Kinase Inhibitors for Cancer Treatment

1-(2-Hydroxy-4-morpholin-4-yl-phenyl)-ethanone, a novel class of protein kinase inhibitor, targets the DNA repair pathway by inhibiting DNA-dependent protein kinase (DNA-PK). This compound enhances the cytotoxicity of treatments that induce DNA double-strand breaks without toxic effects in the absence of such treatments, offering a new approach for enhancing existing cancer therapies (Kashishian et al., 2003).

Molecular Docking and Antibacterial Activity of Pyrazole Derivatives

Novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli. The molecular docking of these compounds shows promising binding interactions with bacterial proteins, highlighting their potential in scientific research applications (Khumar et al., 2018).

Anti-Inflammatory Activity of Thiophene Derivatives

The interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate leads to the formation of 2-aminothiophene derivatives with significant anti-inflammatory activity. Compound 16, in particular, inhibits carrageenan-induced paw oedema more effectively than the standard drug indomethacin, indicating its potential as an anti-inflammatory agent (Helal et al., 2015).

Antibacterial Activity of Pyrimidines and Thiazolidinones

1-(4-Morpholinophenyl)ethanone derivatives synthesized through various reactions, including cyclization with guanidine hydrochloride and condensation with benzaldehyde, show notable antibacterial activity. These compounds provide insights into the design of new antibacterial agents with potential applications in scientific research (Merugu et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and washing thoroughly after handling .

Properties

IUPAC Name

1-(2-hydroxy-6-morpholin-4-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)12-10(3-2-4-11(12)15)13-5-7-16-8-6-13/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRNBKPDEWSKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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